2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine
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Overview
Description
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods such as the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene.
Introduction of the Ethanamine Side Chain: The benzothiophene core can be further functionalized by introducing the ethanamine side chain through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine side chain can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products:
Oxidation: Oxidized derivatives of the benzothiophene core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets within biological systems. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(Thiophen-2-yl)benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: 2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine is unique due to its specific ethanamine side chain, which imparts distinct chemical and biological properties. Compared to other benzothiophene derivatives, this compound may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C11H13NS |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H13NS/c1-12-7-6-10-8-9-4-2-3-5-11(9)13-10/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
TZTGJCRWHLVCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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